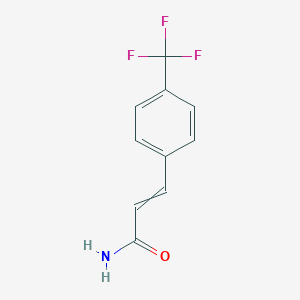

4-(Trifluoromethyl)cinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRFEFAHXYCKRO-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)cinnamamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide class of molecules, characterized by a trifluoromethyl group substitution on the phenyl ring. This modification significantly influences the compound's physicochemical and pharmacological properties, making it a molecule of interest in medicinal chemistry and drug discovery. Cinnamamides, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The incorporation of a trifluoromethyl group can enhance metabolic stability, bioavailability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties of this compound and its structurally related analogs, including its chemical and physical characteristics, synthesis protocols, and biological activities, to support further research and development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] The trifluoromethyl group, a strong electron-withdrawing substituent, significantly impacts the molecule's polarity, lipophilicity, and reactivity, which in turn can modulate its biological activity and pharmacokinetic profile.[1]

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | trans-4-(Trifluoromethyl)cinnamic acid |

| CAS Number | 115093-99-7[2] | 16642-92-5 |

| Molecular Formula | C₁₀H₈F₃NO[2] | C₁₀H₇F₃O₂ |

| Molecular Weight | 215.17 g/mol [2][3] | 216.16 g/mol |

| Appearance | White to off-white crystalline powder | White to almost white powder or crystal |

| Melting Point | Not reported | 231 °C[4] |

| Boiling Point (Predicted) | Not reported | Not reported |

| Density (Predicted) | Not reported | Not reported |

| Solubility | Moderately soluble in organic solvents[1] | Not reported |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of N-[4-(trifluoromethyl)phenyl]cinnamamide.[5]

Step 1: Acyl Chloride Formation

-

To a solution of trans-4-(trifluoromethyl)cinnamic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(trifluoromethyl)cinnamoyl chloride.

Step 2: Amidation

-

Dissolve the crude 4-(trifluoromethyl)cinnamoyl chloride in an anhydrous aprotic solvent like DCM.

-

Cool the solution to 0 °C and add an excess of aqueous ammonia (e.g., 28-30% solution) or a solution of ammonia in an organic solvent, dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Properties and Activity

Direct quantitative biological data for this compound is limited in publicly available literature. However, studies on structurally related trifluoromethyl-substituted cinnamamides provide insights into its potential pharmacological activities.

Antimicrobial Activity

A study on a series of trifluoromethyl-substituted N-arylcinnamamides demonstrated their anti-infective activity against various bacterial strains.[6] The position of the trifluoromethyl group on the cinnamic acid core was found to be a critical determinant of activity.[6]

Table 2: Antimicrobial Activity of a Related Trifluoromethyl-Substituted Cinnamamide

| Compound | Organism | MIC (μM) |

| (2E)-N-(4-Chlorophenyl)-3-[3 -(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus ATCC 29213 | 22.8 |

| MRSA SA 630 | 22.8 | |

| MRSA SA 3202 | > 91.2 | |

| Enterococcus faecalis ATCC 29212 | > 91.2 | |

| Mycobacterium smegmatis ATCC 700084 | 45.6 | |

| (2E)-N-(4-Chlorophenyl)-3-[4 -(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus ATCC 29213 | > 91.2 |

| MRSA SA 630 | > 91.2 | |

| MRSA SA 3202 | > 91.2 | |

| Enterococcus faecalis ATCC 29212 | > 91.2 | |

| Mycobacterium smegmatis ATCC 700084 | > 91.2 |

Data extracted from a study on related compounds to provide context.[6]

The study indicated that the para-substitution of the trifluoromethyl group (as in this compound) resulted in a loss of activity against the tested strains compared to the meta-substituted analog.[6] This suggests that the specific placement of the trifluoromethyl group is crucial for potent antimicrobial effects.

Potential Neuroprotective Activity and Signaling Pathways

While no direct studies on the neuroprotective effects of this compound have been reported, a closely related compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has shown promise in a model of chronic cerebral hypoperfusion. This compound was found to promote neurogenesis and improve learning and memory. The proposed mechanism of action involves the upregulation of brain-derived neurotrophic factor (BDNF) through the PI3K/Akt/CREB signaling pathway.

This pathway represents a potential, yet unconfirmed, mechanism of action for this compound and warrants further investigation.

Potential Anticancer Activity

Cinnamic acid and its derivatives have been investigated for their anticancer properties.[7][8][9][10][11][12] The trifluoromethyl group is often incorporated into drug candidates to enhance their anticancer efficacy.[7] While specific cytotoxicity data for this compound is not available, its precursor, trans-4-(trifluoromethyl)cinnamic acid, is utilized in the synthesis of various pharmaceuticals, including those with potential anticancer applications.[13]

Future Directions

The available data suggests that this compound is a compound with potential for further investigation in drug discovery. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a panel of cancer cell lines, bacterial, and fungal strains.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

Conclusion

This compound is a fluorinated derivative of cinnamamide with potential pharmacological applications. While direct biological data for this specific compound is sparse, the known activities of related cinnamamides and the influence of the trifluoromethyl group suggest that it may possess antimicrobial, neuroprotective, and anticancer properties. This technical guide provides a foundation for future research by summarizing the available chemical and physical data, proposing a detailed synthesis protocol, and highlighting the potential biological activities based on structurally related compounds. Further experimental validation is necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. CAS 115093-99-7: this compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H8F3NO | CID 5709014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

The Ascendant Therapeutic Potential of Trifluoromethyl-Substituted Cinnamamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnamamide scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities.[1] The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere for various functionalities, has been shown to enhance the metabolic stability, lipophilicity, and overall biological efficacy of numerous compounds.[2][3] This technical guide provides an in-depth exploration of the biological activities of trifluoromethyl-substituted cinnamamides, presenting a consolidated overview of their therapeutic promise across a spectrum of diseases, including cancer, inflammatory disorders, infectious diseases, and neurological conditions. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and key mechanistic insights to facilitate further research and development in this promising area of medicinal chemistry.

Synthetic Pathway Overview

The synthesis of trifluoromethyl-substituted cinnamamides generally involves the coupling of a substituted cinnamic acid with an appropriate amine. A common synthetic route is illustrated in the workflow below.

Caption: General synthetic workflow for trifluoromethyl-substituted cinnamamides.

Anticancer Activity

Trifluoromethyl-substituted cinnamamides have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Data for Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazolone derivative 6 | HepG2 (Liver Cancer) | 4.23 | [4][5] |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Not Specified | Not Specified | [6] |

| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone 6 | HepG2 (Liver Cancer) | 4.23 | [4][5] |

EGFR Inhibition Signaling Pathway

The inhibition of EGFR by certain trifluoromethyl-substituted cinnamamides can disrupt downstream signaling cascades, such as the AKT and ERK pathways, ultimately leading to cell cycle arrest and apoptosis.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 4. researchgate.net [researchgate.net]

- 5. Video: The Tail Suspension Test [jove.com]

- 6. MTT proliferation assay [bio-protocol.org]

- 7. Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of 4-(Trifluoromethyl)cinnamamide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vitro studies concerning 4-(Trifluoromethyl)cinnamamide and its closely related analogs. While dedicated research on this compound is limited, this document synthesizes available data on trifluoromethyl-substituted cinnamamide derivatives to offer insights into their potential biological activities. The primary focus of existing research lies in the antimicrobial and anti-inflammatory properties of this class of compounds. This guide presents quantitative data from these studies in a structured format, details the experimental methodologies employed, and visualizes key experimental workflows and biological pathways to facilitate a deeper understanding for research and development purposes.

Introduction

Cinnamamides, derivatives of cinnamic acid, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target-binding affinity. This guide specifically explores the in vitro characteristics of cinnamamides featuring a trifluoromethyl substitution, with a primary focus on the this compound scaffold. Due to the limited volume of research exclusively on the 4-substituted isomer, this document broadens its scope to include studies on ortho- and meta-trifluoromethyl analogs to provide a more complete profile of this compound family.

Antimicrobial Activity

In vitro studies have primarily investigated the antimicrobial potential of trifluoromethyl-substituted N-arylcinnamamides against a range of bacterial strains. A comparative study on the impact of the trifluoromethyl group's position on the cinnamic acid phenyl ring revealed that the substitution pattern is a critical determinant of antimicrobial efficacy.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for trifluoromethyl-substituted N-arylcinnamamides against various bacterial strains. It is important to note that studies indicate the para-substituted derivatives, including this compound analogs, generally exhibit lower activity compared to their meta and ortho counterparts[1].

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

| (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | >256 | [1] |

| (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | MRSA isolates | >256 | [1] |

| (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | Mycobacterium smegmatis | 16 | [1] |

| (2E)-N-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | Mycobacterium smegmatis | 64 | [1] |

| (2E)-N-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | Mycobacterium smegmatis | >256 | [1] |

| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus ATCC 29213 | >256 | [2] |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus ATCC 29213 | >256 | [2] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The antimicrobial activity of the test compounds is commonly determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a Mueller-Hinton broth (MHB) or other suitable broth medium. The culture is incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

Preparation of Test Compounds: The cinnamamide derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included. The microtiter plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Cinnamamide derivatives have been investigated for their potential to modulate inflammatory pathways. The primary mechanism explored is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central mediator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α. Some cinnamamide derivatives have been shown to inhibit this pathway[3][4].

Experimental Protocol: Lipopolysaccharide (LPS)-Induced NF-κB Activation Assay

This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor in response to LPS stimulation in a cell line such as THP-1 monocytes.

-

Cell Culture and Differentiation: THP-1 cells are cultured in a suitable medium. For some assays, they are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Compound Treatment: The cells are pre-treated with various concentrations of the cinnamamide derivatives for a specific period (e.g., 1 hour).

-

LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and activate the NF-κB pathway.

-

Measurement of NF-κB Activity: NF-κB activation can be quantified using several methods:

-

Reporter Gene Assay: Using a cell line that expresses a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element. The reporter activity is measured using a luminometer or spectrophotometer.

-

Western Blot: Measuring the levels of phosphorylated IκBα or the nuclear translocation of NF-κB subunits (e.g., p65).

-

ELISA: Quantifying the secretion of downstream pro-inflammatory cytokines, such as TNF-α, into the cell culture supernatant.

-

Cytotoxicity Assessment

Evaluating the cytotoxic potential of novel compounds is a critical step in drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a specific density and allowed to attach or stabilize overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the this compound analog for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

Conclusion and Future Directions

The available in vitro data suggest that trifluoromethyl-substituted cinnamamides possess biological activities, particularly as antimicrobial and anti-inflammatory agents. However, the specific isomer, this compound, appears to be less potent in antimicrobial assays compared to its ortho- and meta-substituted counterparts. The anti-inflammatory potential of the 4-substituted isomer has not been extensively reported.

Future research should focus on:

-

Dedicated In Vitro Studies: Conducting comprehensive in vitro studies specifically on this compound to determine its antimicrobial spectrum, anti-inflammatory properties, and potential anticancer activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for any observed biological activities.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to improve potency and selectivity.

This technical guide provides a foundational understanding of the in vitro landscape of trifluoromethyl-substituted cinnamamides. Further focused research is imperative to fully characterize the therapeutic potential of this compound.

References

The Trifluoromethyl Group: A Keystone in Modern Drug Design

A Technical Guide on the Mechanism of Action of Trifluoromethylated Compounds

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing drug candidates. Among these, the trifluoromethyl (CF3) group stands out for its profound and multifaceted influence on a molecule's pharmacological profile. Its presence in numerous FDA-approved drugs is a testament to its utility in enhancing efficacy, stability, and pharmacokinetics.[1][2][3] The unique physicochemical properties of the CF3 group—including its high electronegativity, significant lipophilicity, and the exceptional strength of the carbon-fluorine bond—allow it to act as a "super-methyl" group, conferring advantageous properties that are central to its mechanism of action.[4][5][6][7][8]

Core Mechanisms of Action

The introduction of a trifluoromethyl group into a drug molecule imparts several key characteristics that fundamentally alter its interaction with biological systems. These alterations are the basis of its mechanism of action.

Enhanced Lipophilicity and Membrane Permeability

The CF3 group is highly lipophilic, a property that significantly enhances a drug's ability to permeate biological membranes.[4][5] This improved absorption and distribution is critical for a drug to reach its intended target, particularly for targets located within the central nervous system (CNS), which requires crossing the blood-brain barrier.[5][9] A classic example is Fluoxetine (Prozac), where the electron-withdrawing trifluoromethyl group enhances lipophilicity, facilitating its penetration into the brain to act as a selective serotonin reuptake inhibitor.[5]

Increased Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[4] This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[4][10] By blocking a potential site of metabolic attack, the CF3 group can significantly increase a drug's half-life in the body, leading to a longer duration of action, reduced dosing frequency, and a more predictable pharmacokinetic profile.[4][5]

Modulation of Electronic Properties and Acidity (pKa)

As a powerful electron-withdrawing group, the CF3 moiety can substantially lower the pKa of nearby acidic or basic functional groups.[4][6] This electronic modulation can be critical for optimizing a drug's binding affinity to its target receptor. By altering the ionization state of a key functional group at physiological pH, the CF3 group can enhance electrostatic interactions or hydrogen bonding within the target's binding pocket, leading to increased potency.[5][11]

Improved Target Binding and Bioisosterism

The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, mimicking their size while offering unique electronic properties.[6] Its introduction can lead to more potent and selective drugs by optimizing van der Waals and dipole-dipole interactions with the biological target.[5][12] This can enhance binding affinity and specificity, reducing off-target effects and improving the overall safety profile of the drug.[12]

Quantitative Data on Physicochemical Impact

The introduction of a trifluoromethyl group has a quantifiable impact on key drug properties. The tables below summarize these effects, comparing trifluoromethylated compounds to their non-fluorinated analogs.

Table 1: Comparative Lipophilicity (logP) and Acidity (pKa)

| Compound Pair | Non-fluorinated Analog | logP | pKa | Trifluoromethylated Analog | logP | pKa | Reference |

|---|---|---|---|---|---|---|---|

| Toluene / Benzotrifluoride | Toluene | 2.73 | N/A | Benzotrifluoride | 3.16 | N/A | [13] |

| Acetic Acid / Trifluoroacetic Acid | Acetic Acid | -0.17 | 4.76 | Trifluoroacetic Acid | 0.5 | 0.52 | [6][11] |

| Ethanol / Trifluoroethanol | Ethanol | -0.31 | ~16 | 2,2,2-Trifluoroethanol | 0.39 | 12.4 |[6][14] |

Table 2: Enzyme Inhibition and Selectivity - The Case of Celecoxib

| Compound | Target Enzyme | IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Celecoxib | COX-1 | 15 | ~30 | [15] |

| COX-2 | 0.04 | |||

| Ibuprofen | COX-1 | 1.3 | ~0.08 | [16] |

| COX-2 | 16.2 | |||

| Rofecoxib | COX-1 | >50 | ~300 | [16] |

| | COX-2 | 0.17 | | |

Case Studies: Signaling Pathways and Mechanisms

Case Study 1: Celecoxib - Selective COX-2 Inhibition

Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that contains a trifluoromethyl group. Its mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[16][17] COX-2 is induced during inflammation and catalyzes the synthesis of prostaglandins, which are key mediators of pain and inflammation.[17][18] The trifluoromethyl group on Celecoxib is crucial for fitting into a specific hydrophilic side pocket of the COX-2 enzyme, a feature not present in the related COX-1 enzyme, thus conferring its selectivity.[15] This selective inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[17]

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Case Study 2: Sitagliptin - DPP-4 Inhibition

Sitagliptin (Januvia) is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It is a competitive and reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[19][20] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[21] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins.[19][20] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately improving glycemic control.[21][22] The trifluoromethyl group in Sitagliptin plays a key role in its potent and selective binding to the DPP-4 enzyme.

Caption: Sitagliptin inhibits DPP-4, increasing active incretins and improving glycemic control.

General Experimental Protocols & Drug Discovery Workflow

Evaluating the mechanism of action of trifluoromethylated compounds involves a series of standardized in vitro and in vivo experiments. While detailed, step-by-step protocols are specific to each laboratory and target, the general methodologies are outlined below.

General Methodologies:

-

Enzyme Inhibition Assays: To determine the potency of a compound against its target enzyme (e.g., COX-2, DPP-4), kinetic assays are performed. These experiments measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to calculate an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Assays: These assays assess the compound's effect in a more biologically relevant context. For an anti-inflammatory drug like Celecoxib, this could involve measuring prostaglandin levels in stimulated immune cells. For a diabetes drug like Sitagliptin, one might measure insulin secretion from pancreatic cell lines in response to glucose.

-

Metabolic Stability Assays: To evaluate the compound's resistance to metabolism, it is incubated with liver microsomes, which contain high concentrations of CYP enzymes. The rate of disappearance of the parent compound is measured over time to determine its intrinsic clearance and predict its in vivo half-life.

-

Physicochemical Property Determination: Standard methods are used to quantify key properties. The octanol-water partition coefficient (logP) is measured to determine lipophilicity, often using the shake-flask method. The acid dissociation constant (pKa) is typically determined by potentiometric titration.

The following diagram illustrates a generalized workflow for the discovery and development of a novel trifluoromethylated drug candidate.

Caption: A generalized workflow for the development of trifluoromethylated drug candidates.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to simultaneously modulate multiple physicochemical and biological properties—lipophilicity, metabolic stability, electronic character, and binding interactions—makes it a highly effective substituent for optimizing lead compounds into successful drugs.[4][5][7][12] A thorough understanding of the mechanisms by which the CF3 group exerts its influence is crucial for its rational application in the design of the next generation of therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. jelsciences.com [jelsciences.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 17. ClinPGx [clinpgx.org]

- 18. researchgate.net [researchgate.net]

- 19. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 20. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Lipophilicity and Solubility of 4-(Trifluoromethyl)cinnamamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lipophilicity and solubility of 4-(Trifluoromethyl)cinnamamide, a compound of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties, impacting its pharmacokinetic and pharmacodynamic profile.[1] This document summarizes key quantitative data, details relevant experimental protocols for property determination, and outlines a plausible synthetic route. Furthermore, it contextualizes the importance of lipophilicity and solubility within the broader framework of drug development through a logical workflow diagram.

Physicochemical Properties of this compound

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. For this compound, the strong electron-withdrawing nature of the trifluoromethyl group enhances its stability and modulates its lipophilicity and reactivity.[1] The compound is a solid at room temperature and is expected to have moderate solubility in organic solvents.[1]

Quantitative Data

| Property | Value | Source/Method |

| Molecular Weight | 215.17 g/mol | PubChem[2] |

| Molecular Formula | C₁₀H₈F₃NO | PubChem[2] |

| Predicted Boiling Point | 336.4 ± 42.0 °C | ChemicalBook[3] |

| Predicted Density | 1.306 ± 0.06 g/cm³ | ChemicalBook[3] |

| Predicted pKa | 14.71 ± 0.50 | ChemicalBook[3] |

| Predicted logP | 2.9 | PubChemLite (XlogP)[4][5] |

| Predicted logP | 3.4393 | ChemScene[6] |

| Predicted logS (Aqueous Solubility) | -3.5 to -4.0 (log mol/L) | Estimated based on related structures and QSPR models[7][8] |

Experimental Protocols

Accurate determination of lipophilicity and solubility is crucial for drug development. Standardized experimental protocols are employed to ensure the reliability and reproducibility of these measurements.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (logP) and distribution coefficient (logD).

Objective: To measure the equilibrium distribution of this compound between n-octanol and an aqueous buffer.

Materials:

-

This compound

-

n-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Solutions: A stock solution of this compound is prepared in either n-octanol or the aqueous buffer.

-

Partitioning: A known volume of the stock solution is added to a vial containing a precise volume of the other immiscible solvent.

-

Equilibration: The vials are sealed and agitated (e.g., on a mechanical shaker) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The vials are centrifuged to achieve complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value. For ionizable compounds, the logD is determined at a specific pH.

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are commonly used in drug discovery.

Objective: To determine the maximum concentration of this compound that can dissolve in an aqueous buffer.

2.2.1. Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a DMSO stock solution, which can sometimes lead to supersaturated solutions.

Materials:

-

This compound dissolved in DMSO (stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer or nephelometer)

Procedure:

-

Compound Addition: A small volume of the DMSO stock solution of this compound is added to the wells of a microtiter plate.

-

Buffer Addition: The aqueous buffer is added to each well.

-

Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 1-2 hours).

-

Detection: The presence of precipitate is detected. This can be done directly by measuring light scattering (nephelometry) or by filtering the samples and measuring the concentration of the dissolved compound in the filtrate by UV-Vis spectroscopy.

2.2.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the true equilibrium solubility.

Materials:

-

Solid this compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Mechanical shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing the aqueous buffer.

-

Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Treatment: The suspension is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.

Synthesis Protocol

A plausible and common method for the synthesis of this compound involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by amidation.[4][9][10]

Reaction Scheme:

4-(Trifluoromethyl)cinnamic acid → 4-(Trifluoromethyl)cinnamoyl chloride → this compound

Materials:

-

4-(Trifluoromethyl)cinnamic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, DCM)

-

Ammonia (aqueous solution or gas)

-

Base (e.g., triethylamine, for scavenging HCl if using ammonia gas)

Procedure:

Step 1: Formation of 4-(Trifluoromethyl)cinnamoyl chloride

-

4-(Trifluoromethyl)cinnamic acid is dissolved in an anhydrous solvent such as dichloromethane.

-

Thionyl chloride is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred, and the progress is monitored (e.g., by TLC). The reaction typically evolves SO₂ and HCl gases.[11]

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(Trifluoromethyl)cinnamoyl chloride.

Step 2: Amidation

-

The crude 4-(Trifluoromethyl)cinnamoyl chloride is dissolved in an anhydrous aprotic solvent.

-

The solution is cooled in an ice bath.

-

Concentrated aqueous ammonia is added dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution, in which case a non-nucleophilic base like triethylamine is added to neutralize the HCl byproduct.[11]

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The resulting solid, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization.

Role of Lipophilicity and Solubility in Drug Discovery

Lipophilicity and solubility are fundamental properties that govern the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate.[12] A delicate balance between these two properties is essential for a compound to be a successful oral drug.[13] High lipophilicity can enhance membrane permeability and binding to target proteins, but it can also lead to poor solubility, increased metabolic clearance, and off-target toxicity.[14] Conversely, high solubility is beneficial for formulation and dissolution, but very polar compounds may have poor membrane permeability.

The following diagram illustrates the logical workflow of how lipophilicity and solubility are assessed and optimized during the drug discovery process.

Caption: Workflow of Physicochemical Property Assessment in Drug Discovery.

Conclusion

This compound possesses physicochemical properties that make it an interesting scaffold for further investigation in drug discovery. The trifluoromethyl group is expected to confer increased lipophilicity compared to its non-fluorinated analog, a property that must be carefully balanced with aqueous solubility to achieve a desirable ADME profile. The experimental protocols and synthetic strategies outlined in this guide provide a framework for the empirical characterization and further development of this and related compounds. A thorough understanding and optimization of lipophilicity and solubility are paramount for advancing promising lead compounds through the drug discovery pipeline.

References

- 1. CAS 115093-99-7: this compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. admescope.com [admescope.com]

Anticonvulsant Properties of Cinnamamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnamamide scaffold has emerged as a promising pharmacophore in the development of novel anticonvulsant agents. Its structural simplicity and amenability to chemical modification allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the anticonvulsant potential of cinnamamide derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing proposed mechanisms of action and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation antiepileptic drugs.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic strategies. Cinnamamide derivatives have garnered considerable attention due to their broad-spectrum anticonvulsant activity observed in various preclinical models of epilepsy.[1] The versatile cinnamamide backbone allows for systematic structural modifications to optimize potency, reduce neurotoxicity, and elucidate structure-activity relationships (SAR).[2] This guide consolidates the current knowledge on the anticonvulsant properties of these compounds, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Quantitative Anticonvulsant Activity

The anticonvulsant efficacy of cinnamamide derivatives is typically evaluated using rodent models of induced seizures, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES test is indicative of a compound's ability to prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures. The scPTZ test, on the other hand, identifies agents that can raise the seizure threshold, suggesting potential efficacy against myoclonic and absence seizures. Neurotoxicity is commonly assessed using the rotarod test.

The following tables summarize the quantitative data for selected cinnamamide derivatives from various studies. The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical parameter for evaluating the therapeutic window of a compound.

Table 1: Anticonvulsant Activity of N-(2-hydroxyethyl) Cinnamamide Derivatives in the MES Test (Mice, i.p.) [3][4][5]

| Compound | Substituent on Phenyl Ring | ED50 (mg/kg) | TD50 (mg/kg) | PI (TD50/ED50) |

| I | Unsubstituted | 17.7 | 154.9 | 8.8 |

| 1d | 3-Fluoro | 17.0 | 211.1 | 12.4 |

| Carbamazepine (Reference) | - | 21.2 | 166.0 | 7.8 |

Table 2: Anticonvulsant Activity of R,S-(E)-N-hydroxyalkyl-3-phenylprop-2-enamide Derivatives (Mice, i.p.) [5]

| Compound | N-Substituent | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6-Hz ED50 (mg/kg) |

| 1 | 1-hydroxypropan-2-yl | 86.6 | 109.6 | 60.9 |

| 3 | 2-hydroxypropyl | 47.1 | 77.1 | - |

Experimental Protocols

Standardized and well-validated experimental protocols are crucial for the reliable assessment of anticonvulsant activity. The following sections detail the methodologies for the most commonly employed preclinical seizure models.

Maximal Electroshock (MES) Seizure Test[6][7][8]

The MES test is a model for generalized tonic-clonic seizures. It evaluates a compound's ability to prevent the spread of a seizure discharge through neural tissue.

Apparatus:

-

An electroconvulsive shock generator.

-

Corneal or auricular electrodes.

-

Ophthalmic anesthetic solution (e.g., 0.5% tetracaine).

-

Electrode gel or saline solution.

Procedure:

-

Animal Acclimation: Acclimate male ICR-CD-1 mice or Sprague-Dawley rats to the laboratory environment for at least 3-4 days before testing.

-

Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally, orally).

-

Pre-treatment Time: Allow for a pre-determined pre-treatment time for the compound to reach its peak effect.

-

Anesthesia and Electrode Application: Apply a drop of ophthalmic anesthetic to the animal's eyes. For corneal electrodes, apply a drop of saline. For auricular electrodes, apply electrode gel.

-

Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) via the electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test[3][9][10][11]

The scPTZ test is a model for myoclonic and absence seizures and assesses a compound's ability to elevate the seizure threshold.

Apparatus:

-

Individual observation chambers.

-

Syringes and needles for subcutaneous injection.

Procedure:

-

Animal Acclimation: Acclimate male CF-1 mice or Sprague-Dawley rats to the laboratory environment.

-

Drug Administration: Administer the test compound or vehicle control.

-

Pre-treatment Time: Allow for the appropriate pre-treatment period.

-

PTZ Administration: Inject a convulsive dose of Pentylenetetrazole (e.g., 85 mg/kg for mice) subcutaneously into a loose fold of skin on the back of the neck.

-

Observation: Immediately place the animal in an individual observation chamber and observe continuously for 30 minutes.

-

Endpoint: The primary endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 5 seconds. The absence of a clonic seizure indicates protection. Other parameters that can be measured include the latency to the first seizure and seizure severity scores.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.

Mechanisms of Action and Signaling Pathways

The anticonvulsant effects of cinnamamide derivatives are believed to be multifactorial, involving modulation of both excitatory and inhibitory neurotransmission.[1] Key molecular targets include GABAA receptors and NMDA receptors.

Modulation of GABAA Receptors

Many anticonvulsants enhance the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABAA receptors. Cinnamamide derivatives may act as positive allosteric modulators of GABAA receptors, increasing the chloride influx in response to GABA binding, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][6][7]

References

- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure--activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(Trifluoromethyl)cinnamamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 4-(Trifluoromethyl)cinnamamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the commercially available trans-4-(Trifluoromethyl)cinnamic acid, which is first converted to its corresponding acyl chloride. Subsequent amidation of the acyl chloride yields the target compound. This protocol offers a reliable and efficient methodology for obtaining this compound in high purity. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Cinnamic acid derivatives are a class of organic compounds that exhibit a wide range of biological activities and serve as important building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1] this compound is therefore a key synthon for the development of novel therapeutic agents and agrochemicals. This document outlines a detailed and reproducible protocol for its laboratory-scale synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| trans-4-(Trifluoromethyl)cinnamic acid | C₁₀H₇F₃O₂ | 216.16 | 231-233 | White solid |

| This compound | C₁₀H₈F₃NO | 215.17 | (Not available) | Off-white solid |

Note: The melting point of the final product should be determined experimentally upon synthesis.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from trans-4-(Trifluoromethyl)cinnamic acid. The first step involves the conversion of the carboxylic acid to an acyl chloride, which is a more reactive intermediate. The second step is the reaction of the acyl chloride with ammonia to form the final amide product.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Materials and Equipment:

-

trans-4-(Trifluoromethyl)cinnamic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Aqueous ammonia (NH₄OH, 28-30%)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and purification

Step 1: Synthesis of 4-(Trifluoromethyl)cinnamoyl chloride

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-4-(Trifluoromethyl)cinnamic acid (10.0 g, 46.3 mmol).

-

Add thionyl chloride (20 mL, 275 mmol) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-(Trifluoromethyl)cinnamoyl chloride, a pale yellow oil or solid, is used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-(Trifluoromethyl)cinnamoyl chloride from Step 1 in anhydrous dichloromethane (DCM) (50 mL) in a 250 mL round-bottom flask.

-

Cool the solution in an ice bath to 0 °C with stirring.

-

Slowly add concentrated aqueous ammonia (28-30%) (30 mL) dropwise to the cooled solution. A white precipitate will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as an off-white solid.

Experimental Workflow Diagram

References

Application of 4-(Trifluoromethyl)cinnamamide in Cancer Cell Line Studies: A Representative Approach

Introduction

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] Notably, cinnamamide-based compounds are being extensively explored as a promising framework for the development of novel anticancer agents.[4] The incorporation of a trifluoromethyl (-CF3) group into drug candidates has been shown to enhance their physicochemical and biological properties, such as metabolic stability, lipophilicity, and target binding affinity, often leading to improved efficacy.[5][6][7] This document provides a representative overview of the potential applications of 4-(Trifluoromethyl)cinnamamide in cancer cell line studies, based on findings from analogous cinnamamide derivatives and the established role of the trifluoromethyl group in anticancer drug design.

While direct experimental data on this compound is limited in publicly available literature, this application note extrapolates from studies on structurally related compounds to propose potential mechanisms of action, experimental protocols, and expected outcomes. The information presented herein is intended to serve as a guide for researchers and drug development professionals interested in investigating the anticancer potential of this and similar molecules.

Potential Mechanisms of Action

Based on studies of various cinnamamide derivatives, this compound may exert its anticancer effects through several mechanisms:

-

Induction of Apoptosis: Many cinnamamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and activation of caspases.[8] For instance, some derivatives have been observed to decrease the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer drugs. Cinnamamide derivatives have been reported to cause cell cycle arrest at different phases, such as G1 or G2/M, thereby inhibiting cancer cell proliferation.[4][9]

-

Inhibition of Key Signaling Pathways: The anticancer activity of cinnamamides has been linked to the inhibition of critical signaling pathways involved in cancer cell growth and survival. One such target is the Epidermal Growth Factor Receptor (EGFR) pathway.[4][9] Some cinnamamide-quinazoline hybrids have shown potent inhibitory effects on EGFR, including mutant forms that confer drug resistance.[9]

-

Anti-Angiogenic Effects: Cinnamaldehyde, a related compound, has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.[10] This suggests that cinnamamide derivatives might also possess anti-angiogenic properties.

-

Inhibition of Tubulin Polymerization: Certain N-benzylaryl cinnamide derivatives have been identified as tubulin polymerization inhibitors, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.

Data Presentation: Anticancer Activity of Representative Cinnamamide Derivatives

The following tables summarize the in vitro anticancer activities of various cinnamamide derivatives against different cancer cell lines, providing a reference for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Cinnamide-Fluorinated Derivatives against HepG2 Liver Cancer Cells

| Compound | Modification | IC50 (µM) | Reference Compound (Staurosporine) IC50 (µM) |

| 6 | N-(N-Pyrimidin-2-ylbenzenesulphamoyl)imidazolone | 4.23 | 5.59 |

Data extracted from a study on newly synthesized cinnamide-fluorinated compounds.[4]

Table 2: Cytotoxic Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| 16c | SKOV-3 (Ovarian) | < 10 |

| 16d | HeLa (Cervical) | < 10 |

| 16d | SKOV-3 (Ovarian) | < 10 |

| 17a | HeLa (Cervical) | < 10 |

| 17d | HeLa (Cervical) | < 10 |

Data from a study on the in vitro antimicrobial, anticancer, and antioxidant activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives.[1][2]

Table 3: Activity of a Cinnamamide-Quinazoline Derivative against EGFR Mutant Cells

| Compound | Cell Line | IC50 (µM) | Reference Compound (Osimertinib) IC50 (µM) |

| 7g | H1975 (EGFR T790M mutant) | 1.22 | 0.95 |

Data from a study on cinnamamide-quinazoline derivatives designed to reverse the T790M EGFR mutation.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

-

Cell Treatment: Seed cancer cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound as described for the cell cycle analysis.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate cell populations: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic/necrotic), and Annexin V-negative/PI-positive (necrotic).

Visualizations

Proposed Experimental Workflow

Caption: Proposed workflow for the in vitro evaluation of this compound.

Potential Signaling Pathway Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Logical Relationship of Anticancer Effects

Caption: Logical flow from molecular action to anticancer outcome.

References

- 1. mdpi.com [mdpi.com]

- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. nbinno.com [nbinno.com]

- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combination of Conventional Drugs with Biocompounds Derived from Cinnamic Acid: A Promising Option for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Molecular Docking Study of 4-(Trifluoromethyl)cinnamamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for performing a molecular docking study with 4-(Trifluoromethyl)cinnamamide. Cinnamamide derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The inclusion of a trifluoromethyl group can enhance a compound's metabolic stability and binding affinity.[5] This protocol will focus on the docking of this compound against its potential target, the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. InhA is a crucial enzyme in the mycolic acid biosynthesis pathway, making it a validated target for antitubercular drugs.[6][7][8] These application notes will provide a detailed, step-by-step methodology using the widely accessible AutoDock software, enabling researchers to computationally evaluate the binding affinity and interaction patterns of this compound.

Introduction to this compound and Molecular Docking

This compound is a derivative of cinnamic acid, a naturally occurring compound found in plants.[1] The core cinnamamide scaffold has been identified as a pharmacophore in numerous biologically active molecules. The trifluoromethyl (-CF3) group is a common bioisostere used in medicinal chemistry to improve key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[9] This method is instrumental in structure-based drug design for lead discovery and optimization.[9] The process involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to rank the different binding poses of the ligand based on their predicted binding affinity.[10]

Potential Protein Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. InhA is essential for the biosynthesis of mycolic acids, which are unique and crucial components of the mycobacterial cell wall.[6][8] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death. This makes InhA a well-established and attractive target for the development of new antitubercular agents. Several studies have successfully docked cinnamamide derivatives into the active site of InhA, suggesting it as a plausible target for this compound.

Experimental Protocols

This section outlines the detailed methodology for performing a molecular docking study of this compound with InhA using AutoDock 4.2.[9][10]

Software and Resource Requirements

| Software/Resource | Purpose |

| AutoDock 4.2 | Molecular docking simulation |

| MGLTools (AutoDockTools) | Preparation of ligand and protein files (PDBQT), grid parameter file generation, and result analysis |

| Open Babel | Conversion of chemical file formats |

| PyMOL or Chimera | Visualization of protein and ligand structures and their interactions |

| RCSB Protein Data Bank (PDB) | Source for the 3D structure of the target protein |

| PubChem | Source for the 3D structure of the ligand |

Ligand Preparation

-

Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF or MOL2 format.

-

File Format Conversion: Use Open Babel to convert the ligand file to the PDB format.

-

Prepare Ligand for Docking (using AutoDockTools):

-

Launch AutoDockTools (ADT).

-

Go to Ligand -> Input -> Open and select the ligand PDB file.

-

ADT will automatically add polar hydrogens and compute Gasteiger charges.

-

Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.

-

Save the prepared ligand as a PDBQT file (Ligand -> Output -> Save as PDBQT).

-

Protein Preparation

-

Obtain Protein Structure: Download the crystal structure of InhA from the RCSB Protein Data Bank. For this protocol, we will use PDB ID: 6R9W .[7]

-

Prepare Protein for Docking (using AutoDockTools):

-

Launch ADT.

-

Go to File -> Read Molecule and select the downloaded PDB file (6R9W.pdb).

-

Clean the protein structure by removing water molecules and any co-crystallized ligands or inhibitors (Edit -> Delete Water).

-

Add polar hydrogen atoms (Edit -> Hydrogens -> Add).

-

Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).

-

Save the prepared protein as a PDBQT file (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT).

-

Grid Generation

The grid box defines the three-dimensional space within the protein's active site where the docking simulation will be performed.

-

Open the Prepared Protein and Ligand in ADT.

-

Define the Grid Box:

-

Go to Grid -> Grid Box.

-

Position the grid box to encompass the active site of InhA. The active site can be identified from the literature or by observing the binding site of the co-crystallized ligand in the original PDB file. For PDB ID 6R9W, the active site is located in a hydrophobic pocket.

-

Adjust the dimensions and center of the grid box. A spacing of 0.375 Å is generally recommended.

-

-

Save the Grid Parameter File:

-

Go to File -> Close saving current.

-

Save the grid parameter file with a .gpf extension (e.g., grid.gpf).

-

Running AutoGrid

AutoGrid pre-calculates the interaction energies for each atom type in the ligand with the protein at each grid point.

-

Open a terminal or command prompt.

-

Navigate to the directory containing your prepared files.

-

Run AutoGrid using the following command:

Docking Protocol

-

Prepare the Docking Parameter File (DPF):

-

In ADT, go to Docking -> Macromolecule -> Set Rigid Filename and select the protein PDBQT file.

-

Go to Docking -> Ligand -> Choose and select the ligand PDBQT file.

-

Set the search parameters. The Genetic Algorithm (GA) is commonly used. Set the number of GA runs to 100.

-

Go to Docking -> Output -> Lamarckian GA and save the docking parameter file with a .dpf extension (e.g., docking.dpf).

-

-

Run AutoDock:

-

In the terminal or command prompt, run AutoDock with the following command:

-

Analysis of Results

-

Analyze the Docking Log File (DLG): The docking.dlg file contains the results of the docking simulation, including the binding energies and docked conformations.

-

Visualize Docking Poses:

-

In ADT, go to Analyze -> Dockings -> Open and select the docking.dlg file.

-

ADT will load all the docked conformations.

-

Go to Analyze -> Conformations -> Play to visualize the different poses.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

-

Analyze Interactions: Use PyMOL or Chimera to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-docked pose of this compound and the amino acid residues in the active site of InhA.

Data Presentation

The quantitative results from the docking study should be summarized in a clear and structured table.

| Docking Parameter | Value |

| PDB ID of Target Protein | 6R9W |

| Ligand Name | This compound |

| Best Binding Energy (kcal/mol) | Value from docking.dlg |

| Inhibition Constant (Ki) (µM) | Calculated from binding energy |

| Interacting Residues | List of amino acids from visualization |

| Hydrogen Bonds | Number and details of H-bonds |

| Hydrophobic Interactions | List of interacting residues |

Visualizations

Molecular Docking Workflow

Caption: Workflow of the molecular docking study.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of the mycolic acid biosynthesis pathway.

Conclusion

This document provides a detailed protocol for conducting a molecular docking study of this compound against the mycobacterial enzyme InhA. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, which can guide further experimental validation and the rational design of more potent inhibitors. The provided workflows and data presentation guidelines aim to ensure a structured and reproducible computational study.

References

- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ikm.org.my [ikm.org.my]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking | MDPI [mdpi.com]

- 7. rcsb.org [rcsb.org]

- 8. Molecular docking studies on InhA, MabA and PanK enzymes from Mycobacterium tuberculosis of ellagic acid derivatives from Ludwigia adscendens and Trewia nudiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cinnamamides

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the analysis of various cinnamamides using High-Performance Liquid Chromatography (HPLC). Cinnamamides, a class of naturally occurring and synthetic compounds, exhibit a wide range of biological activities, making their accurate quantification crucial in pharmaceutical research and quality control.

Introduction